molecular formula C10H6BrNO3 B6206829 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 1249514-70-2

5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B6206829
CAS No.: 1249514-70-2
M. Wt: 268.1
InChI Key:
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Description

5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxylic acid group, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Brominated derivatives of the original compound.

    Reduction: Reduced analogs with modified functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.

    5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: The presence of a fluorine atom alters the electronic properties and reactivity of the compound.

Uniqueness: The presence of the bromine atom in 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid involves the synthesis of 2-bromobenzaldehyde, which is then reacted with 2-amino-2-methyl-1-propanol to form 2-(2-bromophenyl)-2-methyl-1,3-dioxolane. This intermediate is then reacted with hydroxylamine hydrochloride to form 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid.", "Starting Materials": [ "Bromobenzene", "Sodium hydroxide", "Bromine", "Acetic acid", "2-Amino-2-methyl-1-propanol", "Hydroxylamine hydrochloride" ], "Reaction": [ "Bromobenzene is reacted with sodium hydroxide and bromine to form 2-bromobenzaldehyde.", "2-Bromobenzaldehyde is then reacted with 2-amino-2-methyl-1-propanol in the presence of acetic acid to form 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.", "The intermediate 2-(2-bromophenyl)-2-methyl-1,3-dioxolane is then reacted with hydroxylamine hydrochloride to form 5-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid." ] }

CAS No.

1249514-70-2

Molecular Formula

C10H6BrNO3

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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